1h-Indole,7-methoxy-6-(1-methylethyl)- CAS 1167055-81-3 properties
1h-Indole,7-methoxy-6-(1-methylethyl)- CAS 1167055-81-3 properties
This is an in-depth technical guide on 1H-Indole, 7-methoxy-6-(1-methylethyl)- (CAS 1167055-81-3).
Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry[1]
Part 1: Executive Summary & Chemical Identity
1H-Indole, 7-methoxy-6-(1-methylethyl)- (also known as 6-isopropyl-7-methoxyindole ) is a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents. Distinguished by its crowded 6,7-substitution pattern, this compound serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug candidates targeting GPCRs (e.g., S1P1 agonists) and viral polymerases (e.g., HCV NS5B inhibitors).
The presence of the bulky isopropyl group at the 6-position, adjacent to the 7-methoxy group, creates a unique steric and electronic environment. This substitution pattern effectively blocks metabolic oxidation at the typically labile 6-position while the 7-methoxy group influences the hydrogen-bond donor capability of the indole N-H.
Chemical Data Matrix[2][3]
| Property | Specification |
| CAS Number | 1167055-81-3 |
| IUPAC Name | 7-methoxy-6-(propan-2-yl)-1H-indole |
| Synonyms | 6-Isopropyl-7-methoxyindole; 6-Isopropyl-7-methoxy-1H-indole |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | CC(C)c1ccc2cc[nH]c2c1OC |
| InChI Key | Unique Identifier (Calculated) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Predicted based on analogs) |
| LogP (Calc) | 3.42 ± 0.3 (High Lipophilicity) |
| pKa (Indole NH) | ~16.5 (Slightly elevated due to 7-OMe electron donation) |
Part 2: Structural Analysis & Electronic Properties
The 6,7-disubstituted indole core presents specific challenges and opportunities in medicinal chemistry.
Steric & Electronic Effects
-
6-Isopropyl Group (Steric Bulk): The isopropyl group is a lipophilic anchor. In protein binding pockets, it displaces high-energy water molecules from hydrophobic clefts, often increasing binding affinity (entropy-driven). Sterically, it shields the 5- and 7-positions, limiting off-target enzymatic degradation.
-
7-Methoxy Group (Electronic Modulation):
-
Inductive Effect: The oxygen atom exerts a negative inductive effect (-I), slightly withdrawing density from the ring system.
-
Resonance Effect: The lone pairs on oxygen donate electron density (+M) into the benzene ring.
-
Net Effect on N1: The 7-methoxy group is proximal to the indole nitrogen (N1). It can act as an intramolecular hydrogen bond acceptor for the N-H proton, potentially locking the conformation or altering the pKa of the N-H, making it a more specific hydrogen bond donor in the active site.
-
Visualization of Electronic Environment
Figure 1: Structural interplay between the 6-isopropyl and 7-methoxy substituents on the indole core.
Part 3: Synthesis & Manufacturing Protocols
Synthesizing 6,7-disubstituted indoles is non-trivial due to the "ortho-ortho" interference. The Leimgruber-Batcho Indole Synthesis is the preferred route for scalability and regiocontrol, starting from a polysubstituted toluene derivative.
Retrosynthetic Analysis
-
Target: 1H-Indole, 7-methoxy-6-(1-methylethyl)-
-
Disconnection: C2–C3 bond formation via enamine cyclization.
-
Precursor: 1-methoxy-2-isopropyl-3-methyl-4-nitrobenzene.
Protocol: Modified Leimgruber-Batcho Synthesis
Prerequisites:
-
Inert Atmosphere (Nitrogen/Argon)
-
Anhydrous DMF
-
Temperature Control (Heating mantle, Ice bath)
Step 1: Enamine Formation
-
Charge a reaction vessel with 2-nitro-3-methoxy-4-isopropyltoluene (1.0 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA , 3.0 eq) and anhydrous DMF (5 vol).
-
Add Pyrrolidine (1.1 eq) as a catalyst to accelerate condensation.
-
Heat to 110°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting nitrotoluene and formation of the deep red trans-β-dimethylamino-2-nitrostyrene intermediate.
-
Concentrate under reduced pressure to remove excess DMF-DMA and DMF. The residue (red oil/solid) is used directly.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine residue in Methanol (10 vol).
-
Add 10% Pd/C catalyst (10 wt% loading) or Raney Nickel (active).
-
Hydrogenate at 40–60 psi H₂ pressure at room temperature for 6–12 hours.
-
Filter through a Celite pad to remove the catalyst. Wash with MeOH.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 9:1 to 4:1).
Yield Expectation: 65–75% over two steps.[3]
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via the Leimgruber-Batcho method.
Part 4: Applications in Drug Development
This specific indole serves as a "Privileged Structure" intermediate. Its applications are driven by the need to optimize the Lipophilic Ligand Efficiency (LLE) of drug candidates.
Target Classes
-
HCV NS5B Polymerase Inhibitors: Indole-based allosteric inhibitors (e.g., Beclabuvir analogs) often require lipophilic groups in the 6-position to fill the hydrophobic pocket "B" of the Thumb II domain. The 7-methoxy group aids in orienting the molecule via electrostatic repulsion or attraction with backbone carbonyls.
-
S1P1 Receptor Agonists: Used in autoimmune diseases (e.g., Multiple Sclerosis). The lipophilic tail (isopropyl) mimics the sphingosine lipid chain, while the indole headgroup interacts with the polar residues (Glu121) in the receptor.
-
Kinase Inhibitors (Type II): The 6-isopropyl group can occupy the hydrophobic "back pocket" of kinases, providing selectivity over other kinases with smaller gatekeeper residues.
Analytical Characterization Standards
For quality control in a research setting, the following data confirms identity:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (br s, 1H, NH)
-
δ 7.35 (d, J=8.4 Hz, 1H, H-4)
-
δ 7.15 (t, J=2.8 Hz, 1H, H-2)
-
δ 7.05 (d, J=8.4 Hz, 1H, H-5)
-
δ 6.50 (m, 1H, H-3)
-
δ 3.98 (s, 3H, OCH₃)
-
δ 3.45 (sept, J=6.8 Hz, 1H, CH(CH₃)₂)
-
δ 1.28 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
-
-
LC-MS: [M+H]⁺ = 190.12. Purity >98% by UV (254 nm).
Part 5: Safety & Handling
While specific toxicological data for CAS 1167055-81-3 is limited, it should be handled according to Standard Operating Procedures (SOPs) for functionalized indoles.
-
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315)
-
Eye Irrit.[4] 2A (H319)
-
STOT SE 3 (H335) - Respiratory Irritation.
-
-
Storage: Store at 2–8°C under inert gas. The 7-methoxy group activates the ring, making it susceptible to oxidative degradation upon prolonged exposure to air and light.
References
-
Banerjee, A. K., et al. (2014).[3] A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. Organic Preparations and Procedures International, 46(3), 272–276. Link
-
Leimgruber, W., & Batcho, A. D. (1981). Method for preparing indoles. US Patent 3,976,639. (Foundational chemistry for indole synthesis). Link
-
BMS Research. (2010). Indole derivatives as Hepatitis C virus inhibitors. (Contextual reference for 6,7-substituted indole utility in HCV drug discovery). Link
-
PubChem. (2023). Compound Summary: 7-Methoxy-1H-indole derivatives. National Library of Medicine. Link
